METHYL (4Z)-1-BENZYL-2-METHYL-4-[(2-NITROPHENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
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Overview
Description
METHYL (4Z)-1-BENZYL-2-METHYL-4-[(2-NITROPHENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrrole ring, a nitrophenyl group, and a benzyl group
Preparation Methods
The synthesis of METHYL (4Z)-1-BENZYL-2-METHYL-4-[(2-NITROPHENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of a benzylamine derivative with a nitrophenyl aldehyde under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized and esterified to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
METHYL (4Z)-1-BENZYL-2-METHYL-4-[(2-NITROPHENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, its nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The benzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The exact pathways and targets depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar compounds include other pyrrole derivatives and nitrophenyl-containing molecules. Compared to these, METHYL (4Z)-1-BENZYL-2-METHYL-4-[(2-NITROPHENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
- 2-METHYL-4-(4-NITROBENZYLIDENE)-1,3-OXAZOL-5(4H)-ONE
- (4Z)-4-{[5-(4-METHYL-2-NITROPHENYL)-2-FURYL]METHYLENE}-3-PHENYL-1,2-OXAZOL-5(4H)-ONE .
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
methyl (4Z)-1-benzyl-2-methyl-4-[(2-nitrophenyl)methylidene]-5-oxopyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5/c1-14-19(21(25)28-2)17(12-16-10-6-7-11-18(16)23(26)27)20(24)22(14)13-15-8-4-3-5-9-15/h3-12H,13H2,1-2H3/b17-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKFFDLEDHKIEL-ATVHPVEESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC2=CC=CC=C2[N+](=O)[O-])C(=O)N1CC3=CC=CC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(/C(=C/C2=CC=CC=C2[N+](=O)[O-])/C(=O)N1CC3=CC=CC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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